N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide
Overview
Description
N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a hydroxyphenyl and a methyl group.
Mechanism of Action
Target of Action
N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide, also known as Fenretinide , has been found to target several human cancer cell lines . It acts through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . In vivo, this compound selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis .
Mode of Action
This compound interacts with its targets, leading to a series of changes. It induces apoptosis in cells resistant to all-trans-retinoic acid, a high-affinity ligand for the retinoic acid receptors (RARs) . This suggests that this compound signals through a mechanism independent of the retinoid receptors .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to cause lysosomal membrane permeabilization and cytosolic relocation of cathepsin D . This lysosomal destabilization is dependent on the elevation of reactive oxygen species and precedes mitochondrial dysfunction .
Pharmacokinetics
It is known that it is a synthetic retinoid used orally as a chemopreventive against prostate cancer and in women at risk of developing contralateral breast cancer .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It inhibits the growth of several human cancer cell lines . It induces apoptosis in cells resistant to all-trans-retinoic acid . It also causes lysosomal membrane permeabilization and cytosolic relocation of cathepsin D .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide involves several key processes. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression, which in turn affects cellular function. For instance, it has been found to inhibit the activity of dihydroceramide Δ4-desaturase 1 (DEGS1), an enzyme involved in sphingolipid metabolism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the sphingolipid metabolism pathway by inhibiting DEGS1 .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in the endoplasmic reticulum, where it exerts its inhibitory effects on DEGS1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide typically involves the reaction of 4-hydroxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group of 4-hydroxyaniline to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications due to its structural similarity to other bioactive sulfonamides.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide:
N-(4-hydroxyphenyl)retinamide:
Uniqueness
N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike paracetamol, which is primarily used for pain relief, this compound has broader applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-14(11-7-9-12(15)10-8-11)18(16,17)13-5-3-2-4-6-13/h2-10,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXHDBRVBCNPPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368080 | |
Record name | N-(4-Hydroxyphenyl)-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34523-31-4 | |
Record name | N-(4-Hydroxyphenyl)-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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